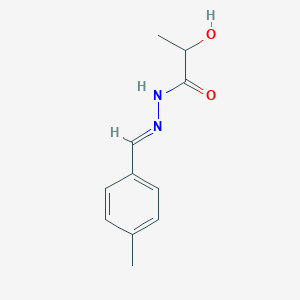
2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide
Descripción general
Descripción
2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide, also known as 4MBPH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study suggested that this compound may inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One study reported that this compound increased the levels of certain antioxidant enzymes, such as superoxide dismutase and catalase, in the liver and kidney of rats. Another study showed that this compound reduced the levels of certain inflammatory markers, such as TNF-α and IL-6, in the serum of rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide in lab experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to inhibit certain enzymes and signaling pathways. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide. One direction is to investigate its potential as a treatment for other types of cancer, such as breast cancer and colon cancer. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for improved purity and yield.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2-hydroxy-N'-(4-methylbenzylidene)propanohydrazide have been explored in various scientific studies. One study investigated the anticancer activity of this compound against human lung cancer cells. The results showed that this compound inhibited the growth of cancer cells and induced apoptosis, suggesting its potential as a cancer therapeutic agent.
Another study investigated the antioxidant and anti-inflammatory properties of this compound. The results showed that this compound had significant antioxidant and anti-inflammatory effects, indicating its potential as a treatment for oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-5-10(6-4-8)7-12-13-11(15)9(2)14/h3-7,9,14H,1-2H3,(H,13,15)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCHLOJUAZMABJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



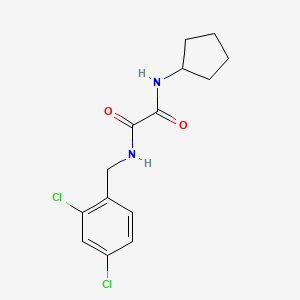
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848497.png)
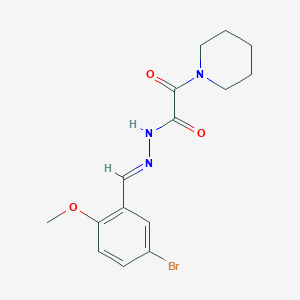
![2-[2-(3-bromobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848504.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B3848512.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848525.png)
![N-(2,4-dichlorobenzyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848528.png)
![N-(3-chlorophenyl)-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848536.png)
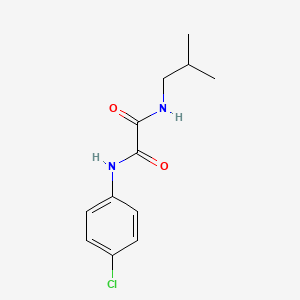
![N-(2,4-dichlorobenzyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848545.png)
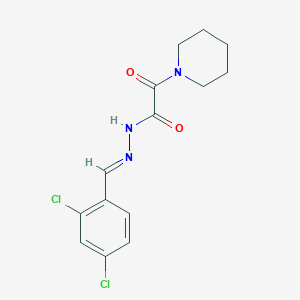
![N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848551.png)
![2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848582.png)
